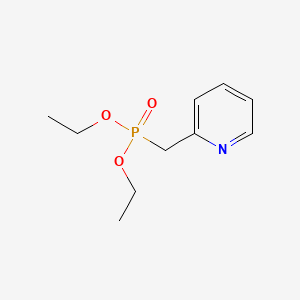

Diethyl (pyridin-2-ylmethyl)phosphonate

Description

Significance of Organophosphorus Compounds in Chemical Sciences

Organophosphorus chemistry is a major field of study, focusing on the synthesis and properties of organic compounds that contain phosphorus. wikipedia.org These compounds are integral to various scientific and industrial sectors. antiscale.ir In agriculture, they have been utilized as pesticides, while in the pharmaceutical industry, they serve as essential building blocks for drug synthesis. antiscale.irnih.gov The versatility of organophosphorus compounds stems from the variable oxidation states of phosphorus and its ability to form a wide array of stable bonds. wikipedia.org Their role as reagents and catalysts in organic synthesis is also of significant importance, facilitating complex chemical transformations. antiscale.ir

Overview of Phosphonate (B1237965) Chemistry and its Diversified Applications

Phosphonates are a specific class of organophosphorus compounds characterized by a C-PO(OR)₂ group, where R is an organic moiety such as alkyl or aryl. wikipedia.org This structural feature imparts high water solubility, resistance to corrosion, and the ability to chelate metal ions. airedale-group.com Consequently, phosphonates find extensive use as scale inhibitors and corrosion preventatives in industrial water treatment systems. airedale-group.comhach.com Their applications also extend to detergents, flame retardants, and personal care products. airedale-group.comrsc.org In medicinal chemistry, the phosphonate group is often employed as a stable bioisostere for phosphate (B84403), leading to the development of antiviral drugs and agents for treating bone diseases. wikipedia.org

Specific Academic Relevance of Diethyl (pyridin-2-ylmethyl)phosphonate within Phosphonate Derivatives

This compound is a notable member of the phosphonate family, distinguished by the presence of a pyridine (B92270) ring linked to the phosphonate group via a methylene (B1212753) bridge. This unique structure allows it to function as a bidentate chelating ligand, coordinating with metal ions through both the pyridine nitrogen and the phosphoryl oxygen atoms. pwr.edu.pl This chelating ability is a cornerstone of its academic relevance, making it a valuable tool in coordination chemistry for the synthesis and study of novel metal complexes. biosynth.com The investigation of these complexes is driven by their potential applications in catalysis and materials science, as well as their interesting structural and magnetic properties. pwr.edu.plresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxyphosphorylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-7-5-6-8-11-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIHMNONXSBZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=N1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193050 | |

| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39996-87-7 | |

| Record name | Diethyl P-(2-pyridinylmethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39996-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039996877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl (pyridin-2-ylmethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for Diethyl (pyridin-2-ylmethyl)phosphonate

The primary methods for synthesizing the C-P bond in this compound and related structures include reactions based on nucleophilic attack by phosphites and transition-metal-catalyzed processes.

The reaction between an aldehyde, such as Pyridin-2-carbaldehyde, and Diethyl phosphite (B83602) in the presence of a base is known as the Pudovik reaction. This reaction typically yields an α-hydroxy phosphonate (B1237965). Therefore, the direct reaction of Pyridin-2-carbaldehyde with Diethyl phosphite would form Diethyl (hydroxy(pyridin-2-yl)methyl)phosphonate, not the target compound this compound. To obtain the desired product from this intermediate, a subsequent reduction step to remove the hydroxyl group would be necessary. Pyridin-2-carbaldehyde itself is a colorless oily liquid that serves as a precursor to various compounds in coordination chemistry and pharmaceuticals. wikipedia.org

A more direct and efficient route involves the deoxygenative phosphorylation of pyridine (B92270) N-oxides. koreascience.kr This modified Arbuzov-type reaction provides a regioselective approach to preparing Diethyl pyridin-2-ylphosphonates. koreascience.krnih.gov The process begins with the activation of the Pyridine N-oxide with an activating agent like ethyl chloroformate. This is followed by treatment with Triethyl phosphite. koreascience.krnih.gov

The plausible mechanism for this transformation involves:

Activation of the Pyridine N-oxide by ethyl chloroformate to form a pyridinium (B92312) salt.

Nucleophilic addition of Triethyl phosphite to the activated salt.

A subsequent nucleophilic attack by the chloride anion at an ethyl group, followed by elimination, which leads to the final phosphonate product. nih.gov

This method has been shown to be effective for a range of substituted pyridine N-oxides and quinoline (B57606) N-oxides, offering a significant improvement over older methods that required harsh conditions or gave low yields. koreascience.kr Another variation involves reacting Pyridine N-oxide with dimethyl sulfate (B86663) to form N-methoxy pyridinium methosulfate, which is then treated with Diethyl sodio phosphonate. prepchem.com

Table 1: Summary of Modified Arbuzov-Type Reaction Conditions

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| Pyridine N-oxide | 1. Ethyl Chloroformate 2. Triethyl Phosphite | Dichloromethane (CH₂Cl₂) | --- | High | koreascience.kr, researchgate.net |

| Pyridine N-oxide | 1. Dimethyl Sulfate 2. Diethyl sodio phosphonate | Dioxane / Toluene | 25-35 °C | 33% | prepchem.com |

Palladium-catalyzed cross-coupling reactions, such as the Hirao coupling, represent a modern and versatile method for forming C-P bonds. acs.org This approach involves the reaction of a pyridyl halide (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with a phosphite, such as Diethyl phosphite, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org While the classic Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide, the palladium-catalyzed variant extends the scope to aryl and heteroaryl halides. organic-chemistry.org

The catalytic cycle typically involves oxidative addition of the pyridyl halide to the palladium(0) complex, followed by reaction with the phosphite and reductive elimination to yield the desired product and regenerate the catalyst. Various palladium sources like Pd(OAc)₂ and ligands such as dppf or Xantphos can be employed to facilitate the reaction. organic-chemistry.orgorganic-chemistry.org This method is noted for its broad applicability and tolerance of various functional groups, though challenges such as catalyst deactivation or low yields can sometimes occur. koreascience.krorganic-chemistry.org

A related, non-catalyzed pathway is the conventional Michaelis-Arbuzov reaction between 2-(chloromethyl)pyridine (B1213738) hydrochloride and Triethyl phosphite. organic-chemistry.orgchemicalbook.com

Exploration of Alternative Synthetic Pathways and Optimization Considerations

Research into the synthesis of phosphonates continues to yield alternative and optimized procedures. One such approach is the use of a Lewis acid to mediate the Michaelis-Arbuzov reaction at room temperature, providing a facile route to arylmethyl phosphonates. organic-chemistry.org For benzyl (B1604629) phosphonates, an analogue system to pyridylmethyl phosphonates, a sustainable protocol has been developed using a KI/K₂CO₃ catalytic system in Polyethylene (B3416737) glycol (PEG-400) as a benign solvent. frontiersin.org This method avoids volatile organic solvents and reactive metals, proceeding smoothly at room temperature with excellent yields. frontiersin.org

Optimization of existing methods often focuses on the choice of catalyst, solvent, and base. For instance, in palladium-catalyzed couplings, the selection of the phosphine (B1218219) ligand is crucial for achieving high yields and turnover numbers. organic-chemistry.org Variations in the classic Arbuzov reaction include using silyl (B83357) phosphites, which can alter the reactivity of the alkyl halide substrates. nih.gov

Green Chemistry Principles and Sustainable Approaches in Phosphonate Synthesis

Increasing environmental awareness has spurred the development of green and sustainable methods for chemical synthesis. sciencedaily.com In the field of phosphonate chemistry, this has led to the exploration of several eco-friendly strategies. rsc.orgbioengineer.orgrsc.org The core principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are being actively applied. researchgate.net

Key sustainable approaches in phosphonate synthesis include:

Solvent-free synthesis: Performing reactions without a solvent medium to reduce waste and environmental impact. rsc.org

Microwave-promoted synthesis: Using microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. rsc.org

Ultrasound-assisted methods: Employing sonic waves to transmit energy into the reaction, which can enhance reaction rates and yields under mild conditions. rsc.org

Use of benign solvents: Replacing hazardous organic solvents with greener alternatives like water or polyethylene glycol (PEG). frontiersin.orgrsc.org

Catalyst-free synthesis: Developing reactions that can proceed efficiently without the need for a catalyst. rsc.org

These methods have been successfully applied to various phosphonate syntheses, demonstrating the potential for more environmentally responsible production of these important compounds. sciencedaily.comrsc.org

Synthesis of Structural Analogues and Derivatives

The synthetic routes used for this compound can be adapted to create a wide range of structural analogues and derivatives. These modifications can involve altering the pyridine ring, the phosphonate ester groups, or by using the final compound as a ligand in coordination chemistry.

Substitution on the Pyridine Ring: A notable example is the synthesis of Diethyl{[5-(3-fluorophenyl)-pyridin-2-yl]methyl}phosphonate. google.com This compound is prepared via a multi-step sequence starting from 5-bromo-2-hydroxymethyl-pyridine, demonstrating how functional groups can be introduced onto the heterocyclic core. google.com

Modification of the Heterocyclic Core: Analogues where the pyridine ring is replaced by other heterocycles can also be synthesized. For instance, short and efficient syntheses of functionalized Diethyl(pyrrolidin-2-yl)phosphonates have been developed, involving diastereospecific 1,3-dipolar cycloaddition reactions as a key step. mdpi.commdpi.comnih.gov

Coordination Complexes: this compound contains both a pyridyl nitrogen and a phosphoryl oxygen, which act as donor atoms. This allows it to function as a didentate chelate ligand, forming complexes with various transition metals like copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netpwr.edu.pl

Table 2: Examples of Synthesized Analogues and Derivatives

| Compound Name | Key Feature | Synthetic Approach | Reference |

| Diethyl{[5-(3-fluorophenyl)-pyridin-2-yl]methyl}phosphonate | Fluorophenyl substitution on the pyridine ring | Multi-step synthesis from 5-bromo-2-hydroxymethyl-pyridine | google.com |

| Diethyl(pyrrolidin-2-yl)phosphonates | Hydrogenated pyridine ring (pyrrolidine) | 1,3-dipolar cycloaddition of a nitrone | mdpi.com, mdpi.com |

| [M(2-pmOpe)₂Cl₂] (M = Cu, Ni, Mn) | Metal complexes (Derivative) | Reaction of the phosphonate ligand with metal chloride salts | pwr.edu.pl |

| Diethyl [(phenylamino)(pyridin-3-yl)methyl]phosphonate | Isomer with phenylamino (B1219803) group | Not specified, but highlights structural diversity | ontosight.ai |

Coordination Chemistry of Diethyl Pyridin 2 Ylmethyl Phosphonate

Ligand Design and Donor Atom Characteristics of Diethyl (pyridin-2-ylmethyl)phosphonate

The unique coordination behavior of this compound is rooted in its molecular structure, which features two key donor atoms: the nitrogen of the pyridine (B92270) ring and the oxygen of the phosphoryl group. This arrangement allows for versatile and stable complex formation.

Bidentate Coordination through Pyridyl Nitrogen and Phosphoryl Oxygen Atoms

The most prevalent coordination mode of this compound is as a bidentate chelating ligand. mdpi.com It simultaneously binds to a metal center through the nitrogen atom of the pyridyl ring and the exocyclic phosphoryl oxygen atom. mdpi.com This chelation results in the formation of a stable six-membered ring, a favored conformation in coordination chemistry. Spectroscopic evidence, particularly infrared (IR) spectroscopy, strongly supports this bidentate coordination. A noticeable shift in the P=O stretching vibration to lower frequencies (around 40 cm⁻¹) upon complexation indicates the involvement of the phosphoryl oxygen in coordination. mdpi.com Concurrently, shifts in the in-plane and out-of-plane deformation bands of the pyridine ring to higher frequencies suggest the coordination of the pyridyl nitrogen atom. pwr.edu.pl

Comparison with Related N-Heterocyclic Phosphonate (B1237965)/Phosphate (B84403) Ligands

The coordination chemistry of this compound is best understood when compared to its analogues, such as Diethyl (quinolin-2-ylmethyl)phosphonate. The introduction of a fused benzene (B151609) ring in the quinoline (B57606) moiety introduces steric bulk and alters the electronic properties of the ligand. While this compound predominantly acts as a bidentate chelating ligand, its quinolyl counterpart exhibits more diverse coordination behavior. pwr.wroc.pl

For instance, Diethyl (quinolin-2-ylmethyl)phosphonate can act as a monodentate ligand, coordinating either through the quinoline nitrogen or the phosphoryl oxygen, in addition to its bidentate chelating mode. pwr.wroc.pl This variability is often dictated by the metal-to-ligand ratio and the nature of the metal ion. For example, with palladium(II), a soft metal ion, coordination occurs through the "softer" nitrogen donor of the quinoline ring. In contrast, with harder metal ions, coordination through the "harder" phosphoryl oxygen is observed in some instances. pwr.wroc.pl The increased steric hindrance of the quinoline ring can also influence the stoichiometry and geometry of the resulting complexes, leading to different structural outcomes compared to the less sterically demanding pyridine-based ligand. mdpi.compwr.wroc.pl The electronic differences between the pyridine and quinoline rings also play a role; the more extended π-system of quinoline can influence the ligand field strength and the electronic properties of the resulting metal complexes. nih.gov

Complexation with Transition Metal Ions

This compound has been shown to form stable complexes with a variety of transition metal ions, leading to a range of coordination architectures from simple mononuclear species to more complex dinuclear and polymeric structures.

Mononuclear Coordination Complexes

The reaction of this compound with divalent transition metal chlorides results in the formation of mononuclear complexes. mdpi.com The stoichiometry of these complexes is dependent on the specific metal ion. For metals such as copper(II), nickel(II), and manganese(II), complexes with a general formula of [M(L)₂Cl₂] are formed, where 'L' represents the this compound ligand. mdpi.com In these complexes, two bidentate ligands and two chloride ions coordinate to the metal center, resulting in a six-coordinate, generally octahedral geometry. mdpi.com

In contrast, for cobalt(II) and zinc(II), complexes with a 1:1 metal-to-ligand ratio, [M(L)Cl₂], are typically observed. mdpi.com These complexes are four-coordinate with a tetrahedral geometry. mdpi.com Spectroscopic and magnetic studies have been instrumental in characterizing these mononuclear species, confirming their geometries and electronic structures. mdpi.com

| Metal Ion (M) | Stoichiometry | Coordination Geometry |

|---|---|---|

| Copper(II) | [M(L)₂Cl₂] | Octahedral |

| Nickel(II) | [M(L)₂Cl₂] | Octahedral |

| Manganese(II) | [M(L)₂Cl₂] | Octahedral |

| Cobalt(II) | [M(L)Cl₂] | Tetrahedral |

| Zinc(II) | [M(L)Cl₂] | Tetrahedral |

Dinuclear Coordination Species

Beyond simple mononuclear complexes, this compound can also act as a bridging ligand to form dinuclear species. A notable example is the dinuclear zinc(II) complex, [Zn₂(L)₂Cl₄]. In this structure, the ligand adopts a bidentate N,O-bridging coordination mode. Each zinc(II) ion is coordinated to a pyridyl nitrogen from one ligand, a phosphoryl oxygen from a second ligand, and two chloride ions, resulting in a slightly distorted tetrahedral geometry around each metal center. The two zinc centers are thus doubly bridged by two this compound ligands.

Polymeric and Supramolecular Coordination Architectures

The presence of both a hydrogen bond donor (the pyridyl ring) and acceptor (the phosphoryl oxygen) in the coordinated this compound ligand opens up the possibility of forming extended supramolecular networks through non-covalent interactions. While specific polymeric structures solely based on the coordination of this compound are not extensively documented, the broader family of pyridylphosphonates is known to form polymeric coordination networks. nih.govnih.gov

Structural Elucidation and Characterization of Metal Complexes

The structural and electronic properties of metal complexes formed with this compound are elucidated through a combination of single-crystal X-ray diffraction and various spectroscopic techniques. These methods provide a comprehensive understanding of the ligand's coordination behavior, the geometry of the resulting metal centers, and the nature of the metal-ligand bonding.

X-ray diffraction analysis of single crystals provides unambiguous information about the solid-state structure of coordination compounds. For complexes involving this compound, this technique has been crucial in determining the precise binding mode of the ligand and the coordination geometry of the metal ion.

A key example is the mononuclear copper(II) complex, [Cu(2-pmpe)₂(ClO₄)₂], where "2-pmpe" is an abbreviation for the this compound ligand. researchgate.net An X-ray diffraction study of this compound revealed the presence of two crystallographically independent, yet structurally similar, molecules within the asymmetric unit. researchgate.net

In this complex, the this compound ligand demonstrates its classic bidentate chelating behavior. researchgate.net It coordinates to the central copper(II) ion through two donor atoms: the nitrogen atom of the pyridine ring and the oxygen atom of the phosphoryl group (P=O). researchgate.net This N,O-chelation results in the formation of a stable six-membered ring, a common feature for this ligand. researchgate.net The coordination sphere of each copper(II) atom is completed by oxygen atoms from the perchlorate (B79767) anions, resulting in a distorted octahedral geometry. researchgate.net The bond lengths from the copper atom to the nitrogen and phosphoryl oxygen of the chelating ligand are shorter than the bonds to the oxygen atoms of the perchlorate anions. researchgate.net This indicates a strong primary coordination by the phosphonate ligand in the equatorial plane, with the perchlorate ions more weakly associated in the axial positions.

| Parameter | Description | Observation |

|---|---|---|

| Coordination Mode | Binding of the 2-pmpe ligand to the metal center. | Bidentate, chelating via pyridyl nitrogen and phosphoryl oxygen (N,O-chelation). researchgate.net |

| Chelate Ring Size | The number of atoms in the ring formed by the ligand and metal. | 6-membered ring. researchgate.net |

| Metal Geometry | The spatial arrangement of ligands around the Cu(II) ion. | Distorted Octahedral. researchgate.net |

| Ligand Arrangement | Positioning of the P=O groups relative to each other. | The phosphoryl groups are arranged in a trans configuration. researchgate.net |

| Axial Ligands | Groups coordinating along the z-axis of the octahedron. | Oxygen atoms from perchlorate (ClO₄⁻) anions. researchgate.net |

Spectroscopic methods are essential for confirming the coordination of this compound to metal ions, both in the solid state and in solution. These techniques provide valuable insights into the ligand's binding mode and the electronic environment of the metal center.

Infrared (IR) spectroscopy is a powerful tool for verifying the coordination of the this compound ligand, as the vibrational frequencies of key functional groups are sensitive to complex formation. The most informative regions of the IR spectrum are those corresponding to the P=O stretching vibration and the pyridine ring deformation modes.

Upon coordination of the phosphoryl oxygen atom to a metal center, the P=O bond is weakened, resulting in a noticeable shift of its stretching frequency (ν(P=O)) to a lower wavenumber. In complexes of the analogous ligand Diethyl (pyridin-2-ylmethyl)phosphate, this shift is on the order of 40 cm⁻¹. pwr.edu.pl Similarly, for a related quinoline-based phosphonate ligand, the ν(P=O) band shifts from 1254 cm⁻¹ in the free ligand to 1192 cm⁻¹ in a zinc complex. pwr.wroc.pl

Simultaneously, coordination of the pyridyl nitrogen atom is confirmed by shifts in the pyridine ring's in-plane and out-of-plane deformation bands. These bands typically shift to higher frequencies upon complexation. For instance, in complexes with the phosphate analogue, these deformations, observed around 400 cm⁻¹ and 600 cm⁻¹ in the free ligand, shift by approximately 13 to 20 cm⁻¹ to higher energies, confirming the involvement of the nitrogen atom in the coordination sphere. pwr.edu.pl

| Vibrational Mode | Free Ligand Frequency (cm⁻¹) | Complex Frequency (cm⁻¹) | Shift (Δν) | Inference |

|---|---|---|---|---|

| ν(P=O) Stretch¹ | ~1270 | ~1230 | ca. -40 cm⁻¹ | Coordination of phosphoryl (P=O) oxygen. pwr.edu.pl |

| Pyridine Ring Deformation (in-plane)¹ | ~600 | ~613 | ca. +13 cm⁻¹ | Coordination of pyridyl nitrogen. pwr.edu.pl |

| Pyridine Ring Deformation (out-of-plane)¹ | ~400 | ~420 | ca. +20 cm⁻¹ | Coordination of pyridyl nitrogen. pwr.edu.pl |

| ¹Data obtained from studies on the analogous Diethyl (pyridin-2-ylmethyl)phosphate ligand. pwr.edu.pl |

NMR spectroscopy is invaluable for studying the structure of diamagnetic metal complexes in solution. Both proton (¹H) and phosphorus-31 (³¹P) NMR provide direct evidence of ligand coordination.

³¹P NMR: The phosphorus nucleus is an excellent probe for monitoring the involvement of the phosphoryl group in coordination. The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment. Coordination of the phosphoryl oxygen to a metal ion alters the electron density around the phosphorus atom, leading to a significant change in its chemical shift. This change, known as the coordination shift (Δ³¹P = δcomplex - δligand), is a definitive indicator of P=O binding. researchgate.net

¹H and ¹³C NMR: Upon complexation, changes are also expected in the ¹H and ¹³C NMR spectra. The protons on the pyridine ring and those on the methylene (B1212753) bridge (—CH₂—P) are in close proximity to the coordination sites. Consequently, their signals are expected to shift upon complexation due to changes in the electronic environment and magnetic anisotropy of the metal center. Similar shifts would be anticipated for the corresponding carbon atoms in the ¹³C NMR spectrum. jeol.com

CP-MAS NMR: For solid-state characterization of polycrystalline samples, Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR can be employed. ³¹P CP-MAS NMR, for instance, provides information about the phosphorus environment in the solid state, which can be correlated with data from X-ray diffraction. researchgate.net

Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within the d-orbitals of transition metal ions. The energy and intensity of these absorptions provide information about the coordination geometry and the nature of the ligand field around the metal center. libretexts.orgcsbsju.edu

For transition metal complexes of ligands like this compound, the spectra typically show weak d-d transition bands in the visible or near-infrared region. bath.ac.uk In the case of the Cu(II) complex with the analogous phosphate ligand, [Cu(2-pmOpe)₂Cl₂], a single broad absorption band is observed at approximately 13,870 cm⁻¹. pwr.edu.pl This band is assigned to the ²E₉ → ²T₂₉ transition, which is characteristic of a Cu(II) ion in a tetragonally elongated octahedral environment. pwr.edu.pl For the corresponding Ni(II) complex, the observed bands are consistent with a six-coordinate octahedral geometry. pwr.edu.pl In some cases, such as with Mn(II), the very weak d-d transitions can be obscured by more intense ligand-to-metal charge transfer (LMCT) bands. pwr.edu.pl

| Complex | Absorption Maxima (cm⁻¹) | Assignment | Inferred Geometry |

|---|---|---|---|

| [Cu(2-pmOpe)₂Cl₂] | 13,870 | ²E₉ → ²T₂₉ | Tetragonally Distorted Octahedral pwr.edu.pl |

| [Ni(2-pmOpe)₂Cl₂] | 13,980; 25,310 | ³A₂₉ → ³T₁₉(F); ³A₂₉ → ³T₁₉(P) | Octahedral pwr.edu.pl |

| [Mn(2-pmOpe)₂Cl₂] | ~19,000; ~25,000 | ⁶A₁₉ → ⁴T₁₉(G); ⁶A₁₉ → ⁴A₁₉, ⁴E₉ | Octahedral pwr.edu.pl |

| ¹Data obtained from studies on the analogous Diethyl (pyridin-2-ylmethyl)phosphate (2-pmOpe) ligand. pwr.edu.pl |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that is exclusively applied to species with unpaired electrons, such as complexes of Cu(II), Mn(II), or high-spin Co(II). researchgate.net The EPR spectrum provides detailed information about the electronic ground state and the local environment of the paramagnetic metal ion. mdpi.com

For the copper(II) complex with the analogous phosphate ligand, [Cu(2-pmOpe)₂Cl₂], the EPR spectrum is axial, which is typical for a Cu(II) ion in an octahedral environment with tetragonal distortion. pwr.edu.pl The measured principal components of the g-tensor are g|| = 2.287 and g⊥ = 2.064. pwr.edu.pl The fact that g|| > g⊥ > 2.0023 (the g-value for a free electron) is indicative of a dₓ²-y² ground state, which corresponds to an elongated octahedral geometry. pwr.edu.pl The high value of g|| suggests a planar geometry with relatively strong axial bonding. pwr.edu.pl The EPR spectrum of the corresponding Co(II) complex shows a broad line at low temperature (77 K), while the Ni(II) complex is EPR silent, as is common for many octahedral Ni(II) systems. pwr.edu.pl

| Complex | g-values | Inference |

|---|---|---|

| [Cu(2-pmOpe)₂Cl₂] | g|| = 2.287, g⊥ = 2.064 | Axial spectrum, consistent with a tetragonally distorted octahedral Cu(II) center. pwr.edu.pl |

| [Co(2-pmOpe)Cl₂] | g = 5.62 (at 77 K) | Broad line characteristic of some octahedral Co(II) complexes at low temperature. pwr.edu.pl |

| [Ni(2-pmOpe)₂Cl₂] | No X-band spectrum observed. | EPR silent. pwr.edu.pl |

| ¹Data obtained from studies on the analogous Diethyl (pyridin-2-ylmethyl)phosphate (2-pmOpe) ligand. pwr.edu.pl |

Spectroscopic Characterization Techniques

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the characterization of organometallic and coordination complexes in solution. For metal complexes of this compound, ESI-MS provides valuable information on the stoichiometry and stability of the coordination compounds. The soft ionization nature of ESI allows for the observation of intact molecular ions, often corresponding to the charged complex cation or adducts.

In the analysis of these complexes, typical observed species would include molecular ions reflecting the coordination sphere, such as [M(L)Cl₂]⁺ or [M(L)₂Cl₂]⁺, where 'M' represents the metal ion and 'L' represents the this compound ligand. The isotopic pattern of the signals is crucial for confirming the identity of the species, as it must match the theoretical distribution based on the natural abundance of the isotopes of the metal and other elements present. Fragmentation patterns, which can be studied using tandem mass spectrometry (MS/MS), may reveal the loss of labile ligands, such as solvent molecules or anions, or even the phosphonate ligand itself, providing insight into the bonding within the complex.

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes incorporating the this compound ligand are dictated by the electronic configuration of the central metal ion and the geometry of the coordination sphere. Studies on analogous Diethyl (pyridin-2-ylmethyl)phosphate complexes with transition metals like Cu(II), Ni(II), and Mn(II) reveal characteristic magnetic moments for uncoupled metal centers in octahedral environments. pwr.edu.pl The effective magnetic moments at room temperature are consistent with the spin-only values for high-spin configurations, indicating that the ligand field does not induce spin pairing. pwr.edu.pl For instance, the room temperature effective magnetic moments for Cu(II), Ni(II), and Mn(II) complexes have been reported to be within the typically observed ranges for their respective spin states in octahedral geometries. pwr.edu.pl

| Metal Ion | Complex Stoichiometry | Coordination Geometry | Effective Magnetic Moment (μeff) at Room Temp. (μB) |

|---|---|---|---|

| Cu(II) | [Cu(L)₂Cl₂] | Octahedral | 1.92 |

| Ni(II) | [Ni(L)₂Cl₂] | Octahedral | 3.12 |

| Mn(II) | [Mn(L)₂Cl₂] | Octahedral | 6.02 |

| Co(II) | [Co(L)Cl₂] | Tetrahedral | - |

The temperature dependence of the magnetic susceptibility for these complexes often follows the Curie-Weiss law, further supporting the presence of magnetically isolated paramagnetic centers. pwr.edu.pl

Exchange coupling refers to the magnetic interaction between paramagnetic centers mediated by bridging ligands. In complexes of this compound and its phosphate analog, the ligand typically acts as a bidentate N,O-chelate, leading to the formation of mononuclear complexes. pwr.edu.pl In such structures, the metal centers are spatially well-separated, and consequently, the magnetic interactions between them are very weak. pwr.edu.pl Magnetic analyses of these mononuclear compounds suggest the possibility of very weak antiferromagnetic interactions occurring through intermolecular pathways in the crystal lattice rather than through direct ligand bridges. pwr.edu.pl

In cases where related phosphonate ligands are capable of acting as bridging units, polymeric structures can form, leading to more significant, albeit still weak, antiferromagnetic interactions between the metal centers. The nature and magnitude of the exchange coupling constant (J) are highly dependent on factors such as the metal-metal distance and the geometry of the bridging pathway.

Zero-field splitting (ZFS) is a phenomenon observed in paramagnetic systems with more than one unpaired electron (S > 1/2), where the spin degeneracy is lifted even in the absence of an external magnetic field. This effect arises from the interplay between the electronic spin, spin-orbit coupling, and the ligand field environment. For transition metal complexes of this compound, such as those with high-spin Ni(II) (S=1) or Co(II) (S=3/2), ZFS can have a significant impact on their magnetic and spectroscopic properties.

The ZFS is typically described by the axial (D) and rhombic (E) parameters. The magnitude and sign of these parameters are sensitive to the coordination geometry around the metal ion. For instance, in an octahedrally coordinated Ni(II) complex, distortions from perfect cubic symmetry will lead to a non-zero D value, influencing the temperature dependence of the magnetic susceptibility and the high-field electron paramagnetic resonance (EPR) spectra. While ZFS is an important consideration for a complete understanding of the magnetic anisotropy of these complexes, specific experimental determinations of the D and E parameters for complexes of this compound are not extensively documented.

Ligand Reactivity within Coordination Spheres and C-P Bond Cleavage

The reactivity of the this compound ligand can be significantly influenced upon coordination to a metal center. The phosphonate ester group is generally stable; however, its hydrolysis can be catalyzed by transition metal ions. rsc.org Studies on related 2-pyridylphosphonate diesters indicate that coordinated metal ions can act as electrophiles, promoting the hydrolysis of the P-O ester bond. rsc.org This process occurs without any apparent anchimeric assistance from the pyridine nitrogen atom. rsc.org

More profound transformations have been observed in analogous systems. For example, the related ligand diethyl (quinolin-2-ylmethyl)phosphonate, when coordinated to certain copper(II) salts, can undergo an oxidative decomposition reaction. pwr.wroc.pl This process involves the transformation of the phosphonate moiety into a carboxylate group, yielding the quinoline-2-carboxylate ligand within the coordination sphere. pwr.wroc.pl This demonstrates that the metal center can promote complex reactivity beyond simple hydrolysis, leading to a complete alteration of the ligand structure.

The carbon-phosphorus (C-P) bond in phosphonates is known to be robust and generally resistant to cleavage. However, cleavage of this bond is not unprecedented and can occur under specific enzymatic, thermal, or chemical conditions in other organophosphorus systems. researchgate.net While the this compound ligand itself is stable, its coordination to a reactive metal center could potentially labilize the C-P bond, although specific instances of C-P bond cleavage for this particular coordinated ligand are not well-documented. The observed oxidative dephosphorylation of the quinoline analogue suggests that the entire phosphonomethyl moiety can be a reactive site under certain coordination environments. pwr.wroc.pl

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density.

Elucidation of Electronic Structure and Properties

A primary application of DFT is the elucidation of a molecule's electronic structure. For Diethyl (pyridin-2-ylmethyl)phosphonate, DFT calculations could provide valuable insights into the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and coordination behavior. Key properties that could be determined include:

Molecular Orbital Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density Distribution: Mapping the electron density surface would reveal the electronegative and electropositive regions of the molecule. For this compound, this would likely show high electron density around the oxygen and nitrogen atoms.

While specific data tables for this compound are not available in the reviewed literature, the general expectation would be a significant dipole moment due to the presence of the polar phosphonate (B1237965) group and the pyridine (B92270) ring.

Prediction of Spectroscopic Parameters (UV-Vis, NMR Chemical Shifts)

DFT methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data.

UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption can be modeled. While Time-Dependent DFT (discussed in section 4.2.1) is more rigorous for this purpose, DFT can provide the ground state orbitals involved in these transitions.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H, ¹³C, and ³¹P NMR chemical shifts of molecules. This is achieved by calculating the magnetic shielding tensors for each nucleus. A comparison of calculated and experimental NMR spectra can help confirm the structure of a synthesized compound. For this compound, such calculations would be invaluable for assigning the various proton, carbon, and phosphorus signals in its NMR spectra.

No published studies providing a direct comparison of calculated and experimental spectroscopic parameters for isolated this compound were found.

Mechanistic Studies of Chemical Reactions and Regioselectivity

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located and reaction barriers can be calculated. This allows for the determination of the most likely reaction pathway. In the context of this compound, DFT could be used to study:

Coordination Reactions: The mechanism of how the molecule binds to metal ions, including the energetics of chelation.

Reactivity of the Methylene (B1212753) Bridge: The acidity of the protons on the methylene bridge and the molecule's participation in reactions such as the Horner-Wadsworth-Emmons reaction.

Regioselectivity: In reactions where multiple outcomes are possible, DFT can predict which product is more likely to be formed by comparing the activation energies of the competing pathways.

Specific mechanistic studies involving this compound using DFT are not available in the current body of scientific literature.

Advanced Computational Techniques

Beyond standard DFT calculations, more advanced techniques can provide deeper insights into the properties and behavior of molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronically excited states. It is the most common method for calculating the UV-Vis absorption spectra of molecules. For this compound, TD-DFT calculations would yield:

Excitation Energies: The energies of the electronic transitions from the ground state to various excited states. These correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

Oscillator Strengths: The intensities of the absorption bands.

Nature of Electronic Transitions: Identification of the molecular orbitals involved in the electronic transitions (e.g., π → π, n → π).

Such calculations would be instrumental in understanding the photophysical properties of the molecule. However, no specific TD-DFT studies on isolated this compound have been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study bonding and electronic delocalization within a molecule in a way that aligns with Lewis structures. NBO analysis provides a picture of the localized bonds and lone pairs. For this compound, NBO analysis could be used to:

Analyze Hybridization and Bonding: Determine the hybridization of the atomic orbitals involved in forming the bonds within the molecule.

Quantify Donor-Acceptor Interactions: Investigate the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). These interactions, often referred to as hyperconjugation, are important for understanding molecular stability and reactivity. For instance, the interaction between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds could be quantified.

Determine Atomic Charges: Calculate the natural charges on each atom, which can provide a more chemically intuitive picture of charge distribution than other methods.

Detailed NBO analysis data for this compound is not available in the scientific literature.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis identifies critical points in the electron density, which are classified by their rank and signature. A bond critical point (BCP) , for instance, is found between two interacting atomic nuclei and is characteristic of a chemical bond. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the bond.

For this compound, a QTAIM analysis would be expected to reveal the following:

Covalent Bonds: The C-C, C-H, C-N, C-O, P-C, P-O, and P=O bonds would be characterized by the presence of a BCP. For these covalent bonds, the electron density (ρ) at the BCP would be relatively high, and the Laplacian of the electron density (∇²ρ) would be negative, indicating a concentration of electron density, which is typical for shared interactions.

Polar Covalent Bonds: The P=O, P-O, and C-N bonds are expected to exhibit a higher degree of polarity. This would be reflected in the topological properties at the BCP, such as a lower ρ and a less negative or even positive ∇²ρ compared to nonpolar covalent bonds, indicating a depletion of electron density in the internuclear region.

Intramolecular Interactions: QTAIM could also identify weaker intramolecular interactions, such as hydrogen bonds (e.g., C-H···O or C-H···N), which would be characterized by a BCP with a low electron density and a positive Laplacian.

A hypothetical data table summarizing the expected QTAIM parameters for the key bonds in this compound is presented below. The values are illustrative and based on typical ranges observed for similar bonds in other organophosphorus compounds.

| Bond | Type of Interaction | Expected Electron Density (ρ) at BCP (a.u.) | Expected Laplacian (∇²ρ) at BCP (a.u.) |

| P=O | Polar Covalent | 0.3 - 0.5 | > 0 |

| P-O | Polar Covalent | 0.2 - 0.3 | > 0 |

| P-C | Covalent | 0.15 - 0.25 | < 0 |

| N-C (pyridine) | Polar Covalent | 0.3 - 0.4 | < 0 |

| C-C (pyridine) | Covalent | 0.3 - 0.4 | < 0 |

| C-O | Covalent | 0.2 - 0.3 | > 0 |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. It is based on the relationship between the electron density and its first derivative. The RDG is a dimensionless quantity that highlights regions of low electron density and low density gradient, which are indicative of NCIs.

A search of the scientific literature did not yield specific RDG analyses for this compound. However, based on its structure, an RDG analysis would be expected to identify several key non-covalent interactions that influence its conformation and potential intermolecular interactions.

The analysis typically generates 3D plots where different types of interactions are color-coded:

Strong Attractive Interactions (e.g., hydrogen bonds): These appear as blue or green surfaces. In this compound, potential intramolecular hydrogen bonds, such as C-H···O=P, could be visualized.

Weak van der Waals Interactions: These are represented by green surfaces and would be expected to be present throughout the molecule, particularly involving the ethyl groups and the pyridine ring.

Steric Repulsion: These appear as red surfaces and would be found in regions of steric clash, for example, between the bulky diethyl phosphonate group and the pyridine ring.

An RDG analysis would provide valuable insights into the forces that govern the three-dimensional structure and packing of this compound in different environments.

Conformational Analysis and Molecular Geometry Optimization

The conformational flexibility of this compound is primarily due to the rotation around several single bonds: the P-C bond, the C-C bond of the methylene bridge, and the P-O and O-C bonds of the diethyl phosphonate group. Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to perform molecular geometry optimization and to explore the potential energy surface to identify stable conformers.

While a detailed conformational analysis of this compound is not extensively documented, studies on structurally related dialkyl phosphonates and pyridine derivatives provide a basis for understanding its likely conformational preferences.

Molecular Geometry Optimization:

Geometry optimization calculations aim to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, these calculations would provide precise information on bond lengths, bond angles, and dihedral angles for the most stable conformer.

A hypothetical table of selected optimized geometrical parameters is presented below, based on typical values for similar functional groups.

| Parameter | Atom(s) Involved | Expected Value |

| Bond Lengths | ||

| P=O | P1=O1 | ~1.48 Å |

| P-O (ester) | P1-O2, P1-O3 | ~1.58 Å |

| P-C | P1-C1 | ~1.82 Å |

| N-C (pyridine) | N1-C6, N1-C10 | ~1.34 Å |

| C-C (bridge) | C1-C6 | ~1.51 Å |

| Bond Angles | ||

| O=P-O | O1-P1-O2 | ~115° |

| O=P-C | O1-P1-C1 | ~114° |

| P-C-C (bridge) | P1-C1-C6 | ~112° |

| Dihedral Angles | ||

| O-P-C-C | O1-P1-C1-C6 | Variable |

| P-C-C-N | P1-C1-C6-N1 | Variable |

Conformational Analysis:

Supramolecular Chemistry and Intermolecular Interactions

Role of Non-Covalent Interactions in Crystal Engineering of Diethyl (pyridin-2-ylmethyl)phosphonate Complexes

Crystal engineering of complexes involving this compound relies heavily on the predictable and directional nature of various non-covalent interactions. These weak forces, including hydrogen bonds and π-stacking, act as the "glue" that organizes the molecular components into well-defined, extended structures. The phosphonate (B1237965) group, with its P=O moiety, is a potent hydrogen bond acceptor, while the pyridine (B92270) ring provides a platform for both hydrogen bonding and π-π stacking. The interplay between these interactions is crucial for the formation of stable and predictable supramolecular architectures.

Hydrogen bonds are among the most significant interactions in the crystal packing of phosphonate-containing compounds. While strong O-H···O or N-H···O bonds are common in many systems, weaker C-H···O and C-H···Cl interactions play a substantial and often structure-directing role in complexes of this compound.

The phosphoryl oxygen (P=O) of the phosphonate group is a particularly effective hydrogen bond acceptor. In the absence of stronger hydrogen bond donors, it readily forms C-H···O bonds with various C-H groups, including those from the pyridine ring, the methylene (B1212753) bridge, and the ethyl esters of neighboring molecules. These interactions, though individually weak, collectively contribute to the stability of the crystal lattice, often linking molecules into chains, sheets, or more complex three-dimensional networks. psu.edursc.orgmdpi.com

In complexes containing chloride ions, C-H···Cl hydrogen bonds also become significant. These interactions can occur between the C-H donors of the pyridyl ligand and the chloride anions, further stabilizing the crystal structure. psu.edusemanticscholar.org The directional nature of these hydrogen bonds helps to control the orientation and packing of the molecules within the crystal. psu.edu The analysis of crystallographic data shows that C-H···Cl interactions exhibit the inverse distance-angle correlation characteristic of a true hydrogen bond, especially when the chloride is coordinated to a metal (Cl–M) or is an anion (Cl⁻). psu.edu

Table 1: Examples of Hydrogen Bond Geometries in Related Phosphonate Complexes

| Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|

| C-H···O | 3.219 - 3.339 | 138 - 173 | psu.edu |

Note: Data is illustrative of typical ranges for these types of bonds in related structures, as precise data for this compound complexes is not fully detailed in all sources.

The aromatic pyridine ring of this compound is central to the formation of π-π stacking interactions. These interactions occur when the electron-rich π-systems of adjacent pyridine rings overlap, creating an attractive force that helps to organize the molecules in the solid state. rsc.org

In many crystal structures of pyridyl-containing complexes, these π-stacking interactions lead to the formation of columns or stacks of molecules. researchgate.netresearchgate.net The geometry of this stacking can vary, from a direct face-to-face arrangement to a more common offset or slipped-stack configuration. The presence of both hydrogen bonding and π-stacking allows for the construction of complex supramolecular assemblies where, for instance, hydrogen-bonded layers are linked together by π-stacking interactions between the aromatic rings. rsc.org The balance and competition between these different non-covalent forces ultimately define the final crystal structure. rsc.org

Formation of Supramolecular Architectures

The combination of hydrogen bonding (C-H···O, C-H···Cl) and π-π stacking interactions directs the self-assembly of this compound complexes into a variety of supramolecular architectures. researchgate.netnih.gov The specific outcome is dependent on the metal center, the counter-ions, and the crystallization conditions.

Commonly observed motifs include:

One-Dimensional (1D) Chains: Molecules are linked sequentially, often through a repeating pattern of hydrogen bonds or bridging ligands, to form infinite chains. rsc.org

Two-Dimensional (2D) Layers or Sheets: 1D chains are further connected within a plane, for example, through hydrogen bonds linking the chains together. rsc.orgresearchgate.net π-stacking interactions can also hold molecules together in a layered arrangement. researchgate.net

Three-Dimensional (3D) Networks: 2D layers are interconnected through further hydrogen bonds or π-stacking, creating a robust, extended framework that permeates the entire crystal. rsc.orgnih.gov

In some cases, the structure of related azaheterocyclic phosphonates has been observed to form a ladder-like packing topology. nih.gov The versatility of the this compound ligand, with its multiple sites for non-covalent interactions, makes it a valuable building block (tecton) for the rational design and construction of these diverse and complex supramolecular structures.

Influence on Collective Material Properties (e.g., Optical, Magnetic, Electrical)

The way in which individual molecules are arranged into a supramolecular architecture can have a profound impact on the bulk properties of the material. The collective behavior of the assembled molecules can give rise to emergent optical, magnetic, or electrical properties that are not present in the isolated molecules.

Magnetic Properties: In complexes with paramagnetic metal centers (e.g., Cu(II), Ni(II), Co(II), Mn(II)), the precise distance and orientation between metal ions, as dictated by the supramolecular structure, is critical for mediating magnetic exchange interactions. pwr.edu.pl Spectroscopic and magnetic studies on a series of transition metal chloride complexes with a related diethyl (pyridyn-2-ylmethyl) phosphate (B84403) ligand indicated mononuclear structures. pwr.edu.pl However, the data also suggested the existence of very weak antiferromagnetic exchange coupling between the metal centers within the crystal lattice at low temperatures. pwr.edu.plresearchgate.net This weak interaction is a direct consequence of the pathway for magnetic exchange allowed by the specific crystal packing and non-covalent interactions. For instance, ferromagnetic interactions have been observed in some polynuclear Ni(II) complexes containing pyridyl ligands. nih.gov

Optical Properties: The incorporation of phosphonate groups into ligands for metal complexes can significantly influence their photophysical properties. nih.gov Ru(II) complexes containing pyridylphosphonate ligands, for example, have been shown to exhibit luminescence. nih.gov The supramolecular arrangement can affect these properties; for instance, π-stacking can alter the energy of electronic transitions, leading to shifts in absorption and emission spectra. The quenching or enhancement of luminescence can also be controlled by the proximity of other molecules in the crystal lattice, a factor determined by the non-covalent bonding network.

While specific data on the electrical properties of this compound complexes is limited, the formation of ordered π-stacked arrays of aromatic rings is a common strategy in materials science for creating pathways for electrical conductivity. The controlled assembly of such structures through crystal engineering could therefore be a route to developing new conductive materials.

Applications in Advanced Organic Synthesis and Catalysis

Role as Versatile Synthetic Intermediates and Building Blocks

Phosphonates are widely recognized as valuable intermediates for the synthesis of a diverse array of organic compounds. The stable carbon-phosphorus bond and the reactive sites on both the pyridine (B92270) and phosphonate (B1237965) components of molecules like Diethyl (pyridin-2-ylmethyl)phosphonate allow for their incorporation into more complex molecular architectures.

A prominent synthetic strategy involves the use of C-phosphorylated nitrones, which are structurally analogous to the core of this compound, in 1,3-dipolar cycloaddition reactions. This method provides an efficient pathway to highly functionalized five-membered heterocyclic rings. For instance, the reaction of N-benzyl-C-(diethoxyphosphoryl)nitrone with dipolarophiles like dimethyl maleate (B1232345) or cis-1,4-dihydroxybut-2-ene leads to the diastereospecific formation of substituted isoxazolidines. nih.gov These isoxazolidine (B1194047) intermediates can then be transformed into functionalized pyrrolidine (B122466) and pyrrolidinone phosphonates, which are important scaffolds in medicinal chemistry. nih.govbohrium.com

Strategies for Derivatization and Further Functionalization

The isoxazolidine and pyrrolidine rings, synthesized from phosphonate building blocks, serve as platforms for extensive derivatization. nih.gov A variety of functional groups can be introduced through sequential, controlled chemical transformations.

One effective strategy involves the conversion of hydroxyl groups on the heterocyclic ring into better leaving groups, such as mesylates. This activation allows for subsequent nucleophilic substitution reactions. For example, a dihydroxymethyl-substituted isoxazolidine can be converted to its corresponding dimesylate. nih.gov This intermediate then undergoes hydrogenolysis, which simultaneously removes the N-benzyl protecting group and induces intramolecular cyclization to form a pyrrolidine ring. nih.gov The resulting functionalized pyrrolidine can be further modified, for instance, by reacting it with nucleophiles like morpholine (B109124) or sodium azide (B81097) to introduce new substituents. nih.gov These transformations highlight the modularity of this approach for creating a library of diverse phosphonate-containing compounds. mdpi.comnih.gov

Table 1: Example of a Derivatization Pathway for a Phosphonate Intermediate

| Step | Reactant(s) | Reagent(s) | Product | Purpose | Reference |

| 1 | O,O-diethyl 2-benzyl-4,5-dihydroxymethyl(isoxazolidin-3-yl)phosphonate | Mesyl chloride, Triethylamine | Dimesylate intermediate | Activate hydroxyl groups for cyclization | nih.gov |

| 2 | Dimesylate intermediate | H₂, Pd(OH)₂–C | Pyrrolidine phosphonate | Deprotection and intramolecular cyclization | nih.gov |

| 3 | Pyrrolidine phosphonate | Sodium azide | Azide-functionalized pyrrolidine phosphonate | Introduction of a versatile functional group | nih.gov |

Q & A

Q. What are the established synthetic routes for Diethyl (pyridin-2-ylmethyl)phosphonate, and what are their critical steps?

The primary synthetic route involves diazo transfer to dialkyl (2-oxopropyl)phosphonate precursors (Scheme 2 in ). Critical steps include:

- Diazo transfer : Reacting the phosphonate precursor with a sulfonyl azide reagent (e.g., triflyl azide) under basic conditions to introduce the diazo group.

- Purification : Removal of sulfonamide byproducts via filtration, followed by chromatography to isolate the product .

- Storage : The compound is stable for long-term storage at low temperatures (-20°C), making it suitable for repeated use in homologation reactions .

Q. How is this compound characterized using spectroscopic techniques?

Characterization typically involves:

- NMR spectroscopy : H and P NMR are critical for confirming the phosphonate group and pyridinylmethyl substitution. For example, the P NMR signal appears near δ 20–25 ppm, while aromatic protons on the pyridine ring resonate at δ 7.0–8.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular ion peaks and fragmentation patterns .

Q. What role does this compound play in the Ohira-Bestmann reaction?

It serves as a precursor to the conjugate base of (diazomethyl)phosphonate (DAMP) , enabling the one-carbon homologation of aldehydes to terminal alkynes. Advantages over commercial DAMP include cost-effectiveness and improved stability during in situ generation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in its synthesis?

Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., CHCN or DMF) enhance diazo transfer efficiency .

- Temperature control : Maintaining 0–5°C during diazo transfer minimizes side reactions (e.g., decomposition of the diazo group) .

- Catalyst use : Transition metal catalysts (e.g., Cu(I)) may accelerate the reaction but require careful handling to avoid undesired byproducts .

Q. What strategies mitigate instability during storage or handling?

- Inert atmosphere storage : Argon or nitrogen atmospheres prevent oxidation of the phosphonate group .

- Desiccants : Anhydrous conditions (e.g., molecular sieves) reduce hydrolysis risks .

- Avoiding light exposure : Amber glassware or foil wrapping prevents photodegradation of the diazo group .

Q. How can researchers resolve contradictions in reported NMR data across studies?

- Internal referencing : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., CDCl at δ 7.26 ppm for H) for calibration .

- Cross-validation : Compare C and P NMR data with computational predictions (e.g., DFT calculations) to confirm assignments .

- Collaborative verification : Replicate procedures from conflicting studies to identify solvent- or instrument-specific artifacts .

Q. What methods enable functionalization of the pyridine ring in this compound?

- Electrophilic substitution : Introduce substituents (e.g., methyl, chloro) via directed ortho-metalation (DoM) using LDA or Grignard reagents .

- Cross-coupling : Suzuki-Miyaura or Stille couplings can attach aryl/heteroaryl groups to the pyridine ring .

- Post-synthetic modification : Oxidative phosphorylation or nucleophilic displacement at the phosphonate group allows further derivatization .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.